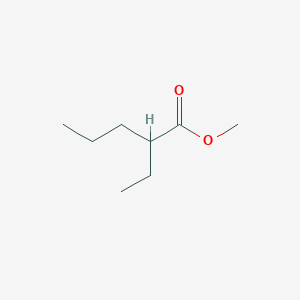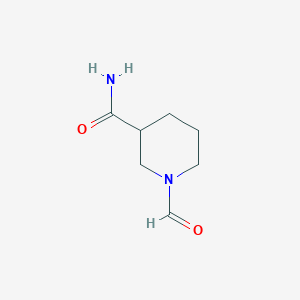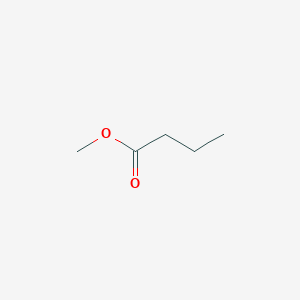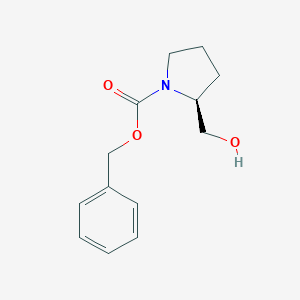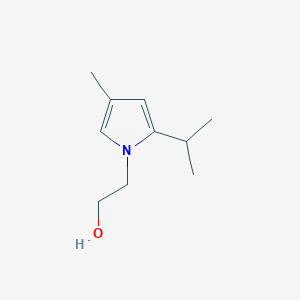
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol, also known as IMPE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrrole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of experimental settings. In
Mecanismo De Acción
The mechanism of action of 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol is not yet fully understood, but studies have suggested that it may act through a variety of pathways. One proposed mechanism is that 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol may inhibit the expression of pro-inflammatory cytokines, leading to a reduction in inflammation. Additionally, 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol has been shown to have antitumor activity, as well as the ability to inhibit the growth of certain types of bacteria. Additionally, studies have suggested that 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol may have potential applications in the treatment of diabetes and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol in lab experiments is that it has been shown to have relatively low toxicity, making it a safer alternative to other compounds that may have similar effects. Additionally, 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol. One area of interest is in further elucidating its mechanism of action, which could help to identify new potential applications for the compound. Additionally, more research is needed to determine the optimal dosage and administration methods for 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol, as well as to investigate its potential applications in the treatment of various diseases and disorders. Finally, studies could be conducted to investigate potential synergistic effects between 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol and other compounds, which could lead to the development of new treatment options.
Métodos De Síntesis
The synthesis of 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol involves a multi-step process that begins with the reaction of 2-acetyl-1-methylpyrrole with isopropylmagnesium bromide. This reaction yields the corresponding Grignard reagent, which can then be reacted with formaldehyde to produce the intermediate compound. The final step involves the reduction of the intermediate with sodium borohydride, resulting in the formation of 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol.
Aplicaciones Científicas De Investigación
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol has been studied for its potential applications in a variety of scientific research fields. One area of interest is in the study of the nervous system, where 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol has been shown to have neuroprotective effects. Additionally, 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol has been studied for its potential use as an anti-inflammatory agent, as well as for its potential applications in cancer research.
Propiedades
Número CAS |
133527-38-5 |
|---|---|
Nombre del producto |
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol |
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
2-(4-methyl-2-propan-2-ylpyrrol-1-yl)ethanol |
InChI |
InChI=1S/C10H17NO/c1-8(2)10-6-9(3)7-11(10)4-5-12/h6-8,12H,4-5H2,1-3H3 |
Clave InChI |
OPMHSMRDBJAXNC-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=C1)C(C)C)CCO |
SMILES canónico |
CC1=CN(C(=C1)C(C)C)CCO |
Sinónimos |
1H-Pyrrole-1-ethanol,4-methyl-2-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



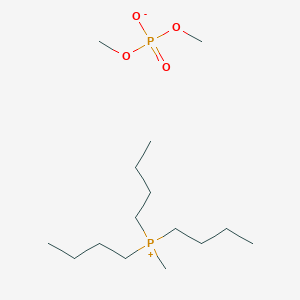
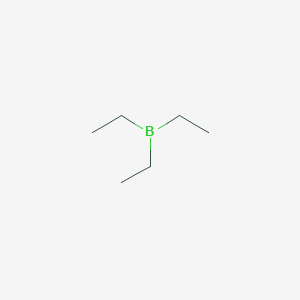
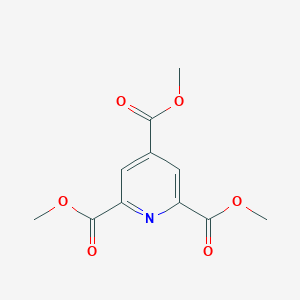
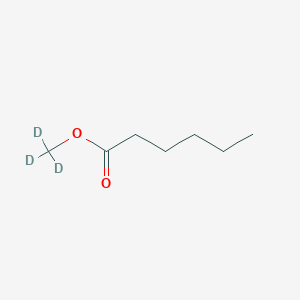
![Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane](/img/structure/B153669.png)

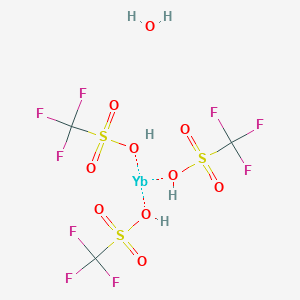
![ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B153677.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B153690.png)
![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B153694.png)
